3-Isopropylidene-6-methyl-5-hepten-2-one, also known by its systematic name 6-methyl-3-propan-2-ylidenehept-5-en-2-one, is a significant organic compound categorized as a ketone. It possesses the molecular formula and a molecular weight of approximately 166.26 g/mol. This compound is notable for its structural features, including a double bond and an isopropylidene group, which contribute to its reactivity and applications in various chemical processes.
3-Isopropylidene-6-methyl-5-hepten-2-one is derived from the more foundational compound 6-methyl-5-hepten-2-one through specific synthetic pathways. It belongs to the class of acyclic ketones, which are characterized by having a carbonyl group (C=O) flanked by carbon atoms in an open-chain structure. The compound's CAS number is 2520-63-0, indicating its unique identification in chemical databases.
The synthesis of 3-Isopropylidene-6-methyl-5-hepten-2-one can be achieved through several methods:
The molecular structure of 3-Isopropylidene-6-methyl-5-hepten-2-one features a carbon skeleton with a double bond between the fifth and sixth carbons and an isopropylidene group at the third position. The structural formula can be represented as follows:
Key structural data includes:
3-Isopropylidene-6-methyl-5-hepten-2-one participates in various chemical reactions typical of ketones, including:
The mechanism of action for 3-Isopropylidene-6-methyl-5-hepten-2-one primarily revolves around its reactivity as a ketone:
This mechanism underpins many synthetic routes involving this compound, allowing for diverse product formation.
Chemical properties include its reactivity as a ketone, susceptibility to oxidation, and ability to participate in condensation reactions.
3-Isopropylidene-6-methyl-5-hepten-2-one finds utility in various scientific applications:
Heterogeneous catalytic isomerization represents a cornerstone strategy for synthesizing terpenoid intermediates like 3-isopropylidene-6-methyl-5-hepten-2-one. Unlike homogeneous catalysts, heterogeneous systems offer enhanced recyclability, thermal stability, and simplified product separation—critical advantages for industrial-scale production. The foundational mechanism involves chemisorption of alkene precursors onto active metal sites, followed by β-hydride elimination and re-addition to form isomerized products. This process typically follows the Langmuir-Hinshelwood model, where both reactant and hydrogen adsorb onto the catalyst surface before reaction [7]. Catalyst design adheres to the Sabatier principle, requiring optimized adsorbate-catalyst binding energy to prevent surface poisoning while enabling product desorption [7].
Recent advances demonstrate exceptional efficiency with sulfated zirconia-supported nickel hydride (Ni/SZO300) systems. Protonation of nickel phosphite complexes by the solid acid support generates highly reactive [nickel-hydride]⁺ sites that facilitate alkene migration. Kinetic studies reveal turnover frequencies (TOFs) exceeding 2,500 h⁻¹ for terminal-to-internal alkene isomerization under mild conditions (25–80°C). Functional group tolerance includes esters, amines, and heterocycles—attributes rarely achieved with conventional palladium-based systems. Nickel’s earth abundance further enhances sustainability, reducing reliance on precious metals [10].
Palladium-doped mesoporous silicates offer complementary selectivity for conjugated systems. Materials like MCM-41 (surface area >1,000 m²/g) provide high density of uniform active sites. At 120°C and 5 bar H₂, these catalysts achieve >95% selectivity toward α,β-unsaturated ketones by suppressing over-hydrogenation. Reactant diffusion constraints in micropores are mitigated through hierarchical pore engineering, enhancing mass transfer of bulky terpenoid precursors [7].
Table 1: Performance of Heterogeneous Catalysts in Alkene Isomerization
Catalyst System | Temperature (°C) | TOF (h⁻¹) | Selectivity (%) | Key Advantages |
---|---|---|---|---|
Nickel/SZO300 | 25–80 | >2,500 | 89–98 | Earth-abundant; functional group tolerance |
Palladium/MCM-41 | 120 | 1,200 | >95 | Shape selectivity; inhibits over-reduction |
Cobalt-alumina (promoted) | 180 | 800 | 85–90 | Low-cost; resistant to sulfur poisoning |
Deactivation challenges necessitate strategic promoter incorporation. For nickel systems, Lewis acid promoters (e.g., Al³⁺) mitigate sintering by forming stable spinel structures during calcination. In pilot-scale testing, promoter-enhanced catalysts maintained >80% initial activity after 50 reaction cycles—a 3-fold stability improvement versus unpromoted analogues. Coking resistance is further augmented by steam co-feeding, which gasifies polymeric carbon deposits before they block active sites [7] [10].
Dihydropyran frameworks serve as versatile precursors to 3-isopropylidene-6-methyl-5-hepten-2-one through Brønsted or Lewis acid-mediated ring reorganization. Gold(I) complexes with tris(2-furyl)phosphine (TFP) ligands exemplify modern approaches, initiating anti-Markovnikov addition to propargyl vinyl ethers to form 3,4-dihydro-2H-pyrans. Subsequent acid exposure triggers an unprecedented rearrangement to cyclopentenones, which undergo retro-aldol cleavage to yield α,β-unsaturated ketones. Nuclear magnetic resonance studies reveal the critical intermediacy of oxonium ions during the dihydropyran-to-cyclopentenone conversion [3].
Mineral acids enable more economical alternatives. Sulfuric acid (10–20 mol%) in refluxing toluene catalyzes the isomerization of 2,5-divinyltetrahydrofurans, proceeding through oxonium-allyl cation intermediates. Kinetic isotope experiments (kH/kD = 3.8) confirm rate-limiting protonation at the enol ether moiety. Under optimized conditions (110°C, 12 h), this route delivers 3-isopropylidene-6-methyl-5-hepten-2-one in 78% isolated yield with <5% oligomerization byproducts [8].
Table 2: Acid Catalysts for Dihydropyran Rearrangements
Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Gold(I)-TFP/AgBF₄ | Dichloromethane | 25 | 85 | <3% dimerization |
Sulfuric acid (15 mol%) | Toluene | 110 | 78 | 5–7% oligomers |
p-Toluenesulfonic acid | Water | 100 | 65 | 12% hydrolysis products |
Bifunctional zeolites (e.g., H-beta) merge rearrangement and dehydration steps. The material’s Brønsted acidity protonates dihydropyrans, while mesopores facilitate diffusion of hydrophobic intermediates. At 150°C, zeolite H-beta (Si/Al = 12) achieves 70% conversion in 3 h—superior to homogeneous p-toluenesulfonic acid (48% conversion). Catalyst recyclability remains limited by pore blockage, though regeneration via air calcination restores >90% initial activity [7] [8].
Mechanistic nuances govern stereoselectivity. Lewis acids (e.g., AlCl₃) favor syn elimination pathways due to chelation of carbonyl oxygen, yielding (E)-configured enones predominantly (E:Z > 9:1). Brønsted acids exhibit lower stereocontrol (E:Z ≈ 3:1), reflecting free carbocation intermediates that permit bond rotation before deprotonation [3] [8].
Phase-transfer catalysis (PTC) enables efficient C–C bond formation between hydrophilic and hydrophobic reactants—ideal for assembling 3-isopropylidene-6-methyl-5-hepten-2-one from ionizable precursors. The Kuraray process exemplifies industrial implementation: isopentenyl chloride (from isoprene hydrochlorination) condenses with acetone under aqueous sodium hydroxide, facilitated by quaternary ammonium salts. This reaction exemplifies liquid-liquid PTC, where catalysts shuttle hydroxide anions into the organic phase to deprotonate acetone (pKa = 19.3), generating nucleophilic enolates in situ [1].
Catalyst structure profoundly impacts yield. Benzyltriethylammonium chloride outperforms cetyltrimethylammonium bromide due to higher aqueous solubility (2.1 M vs. 0.03 M at 25°C) and reduced emulsion formation. At 0.4 mol% loading, 60–61°C, and 3 h reaction time, optimized conditions achieve 65% isolated yield with minimal hydrolysis byproducts (<5%). Excess acetone (3.9:1 vs. alkyl chloride) suppresses dialkylation while maintaining fluid reaction mixtures [1].
Table 3: Phase-Transfer Catalysts for Isopentenyl-Acetone Condensation
Catalyst | Solubility in H₂O (25°C) | Reaction Time (h) | Yield (%) | Catalyst Recovery Efficiency |
---|---|---|---|---|
Benzyltriethylammonium chloride | High (2.1 M) | 3 | 65 | 82% via extraction |
Cetyltrimethylammonium bromide | Low (0.03 M) | 6 | 52 | 75% via crystallization |
Tetrabutylammonium hydrogen sulfate | Moderate (0.8 M) | 4 | 58 | 90% via membrane filtration |
Continuous-flow reactors overcome batch limitations. In Kuraray’s commercial plant, reactants flow through a static mixer at 6.5:1 mass ratio (NaOH solution:isopentenyl chloride), achieving 98% conversion per pass. Key innovations include:
Anion effects critically influence kinetics. Hydroxide (HO⁻) provides higher reactivity than carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻), though its strong basicity risks elimination side reactions. "Third-generation" PTCs with sterically hindered anions (e.g., tris(pentafluorophenyl)borate) enable hydroxide-like reactivity without elimination, currently under laboratory evaluation [1].
The Carroll rearrangement—decarboxylative allylation of β-keto allyl esters—delivers high atom economy in constructing 3-isopropylidene-6-methyl-5-hepten-2-one’s branched skeleton. Classical conditions require thermal activation (180–200°C) to effect [3,3]-sigmatropic rearrangement of allyl acetoacetate intermediates, followed by spontaneous CO₂ loss. This stepwise mechanism proceeds through an enol tautomer, as confirmed by isotopic labeling studies. Industrial synthesis of terpenoids like geranylacetone employs this route starting from linalool, though yields rarely exceed 60% due to competing retro-ene decomposition [1] [4].
Palladium catalysis revolutionizes this chemistry under mild conditions. Tetrakis(triphenylphosphine)palladium(0) activates allyl esters via oxidative addition, forming π-allyl palladium carboxylate complexes. Decarboxylation generates a transient enolate that attacks the allyl moiety with inversion of stereochemistry. Key advantages include:
Table 4: Carroll Rearrangement Methodologies for Ketone Synthesis
Method | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
Thermal (classical) | None | 180–200 | 1–3 | 50–60 | Racemic |
Palladium(0) | Pd(PPh₃)₄ | 25–60 | 0.5–2 | 90–95 | Inversion of allyl chirality |
Asymmetric variant | Pd₂(dba)₃/(R,R)-Trost ligand | 40 | 12 | 88 | 88% ee |
Asymmetric decarboxylative allylation achieves enantioselective synthesis using chiral bidentate ligands. Tris(dibenzylideneacetone)dipalladium(0) combined with (R,R)-Trost bisphosphine ligand affords 3-substituted 6-methyl-5-hepten-2-ones in 88% enantiomeric excess (ee). The mechanism involves chiral pocket-controlled enolate attack on the π-allyl intermediate. Limitations persist for aliphatic substituents (typically <70% ee), motivating ligand innovation. Phosphinooxazoline (PHOX) ligands show promise in preliminary studies, achieving 82% ee for tert-butyl ketone derivatives [4].
Microwave acceleration synergizes with palladium catalysis. Irradiation at 150 W reduces thermal rearrangement time from hours to minutes while suppressing side reactions. A representative 2-methyl-3-buten-2-yl acetoacetate derivative rearranges quantitatively within 10 min at 80°C under 2.45 GHz microwave—versus 3 h conventionally. This technique proves invaluable for sterically congested substrates prone to ketene formation under prolonged heating [1] [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5